1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptane
Description
1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptane is a bicyclic organic compound featuring a strained 2-oxabicyclo[2.2.1]heptane core substituted with bromomethyl (-CH2Br) and difluoromethyl (-CF2H) groups. The compound’s strained bicyclic framework may mimic aromatic systems (e.g., phenyl rings) in drug design, as suggested by studies on related 2-oxabicyclo scaffolds .
Properties
IUPAC Name |
1-(bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrF2O/c9-4-8-2-1-7(3-8,5-12-8)6(10)11/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIHANRLNPVTIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1(CO2)C(F)F)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxabicycloheptane core: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the bromomethyl group: This step often involves the bromination of a methyl group attached to the bicyclic core using reagents such as N-bromosuccinimide (NBS) under radical conditions.
Introduction of the difluoromethyl group: This can be accomplished through the use of difluoromethylating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents.
Industrial production methods may involve continuous flow processes to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form aldehydes or carboxylic acids.
Reduction: Reduction of the difluoromethyl group can yield the corresponding methyl derivative.
Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
Scientific Research Applications
Organic Synthesis
1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptane serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique structure allows for the introduction of various functional groups, making it valuable in the development of pharmaceuticals and agrochemicals.
Synthetic Pathways
The synthesis typically involves several steps:
- Formation of the Oxabicycloheptane Core : Achieved through a Diels-Alder reaction.
- Bromomethyl Group Introduction : Utilizes bromination methods, often employing N-bromosuccinimide under radical conditions.
- Difluoromethyl Group Introduction : Accomplished using difluoromethylating agents like diethylaminosulfur trifluoride (DAST).
These synthetic routes highlight the compound's utility in creating derivatives with diverse biological activities.
Medicinal Chemistry
The compound's structural characteristics make it a promising scaffold for drug design, particularly targeting specific enzymes or receptors.
Potential Therapeutic Applications
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, enhancing its potential as a drug candidate.
- Binding Affinity Enhancement : The presence of bromomethyl and difluoromethyl groups can improve binding affinity and selectivity for biological targets, leading to more effective therapeutic agents.
Case Studies
Recent studies have shown that derivatives of similar bicyclic compounds exhibit significant biological activity:
- A related compound demonstrated an IC value of 0.05 μM against MDA468 breast cancer cells, indicating potent anticancer properties.
- Other derivatives have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Material Science
In material science, this compound is explored for its potential in synthesizing novel polymers with enhanced properties.
Applications in Polymer Chemistry
The compound can be utilized to create polymers with specific thermal stability and electronic characteristics, which are essential for advanced materials used in electronics and coatings.
Summary Table of Applications
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Used in pharmaceutical development |
| Medicinal Chemistry | Scaffold for drug design targeting specific enzymes or receptors | Anticancer activity with IC = 0.05 μM |
| Material Science | Synthesis of novel polymers with unique properties | Enhanced thermal stability and electronic characteristics |
Mechanism of Action
The mechanism by which 1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptane exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the bromomethyl and difluoromethyl groups can enhance the compound’s binding affinity and selectivity for its target, leading to more potent and specific biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares the target compound with analogs differing in substituents, ring size, or functional groups:
Key Observations :
Physicochemical and Pharmacological Properties
Notable Findings:
Commercial Availability and Cost
Biological Activity
1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptane is a bicyclic compound with notable potential in medicinal chemistry and organic synthesis. Its unique structural features, including a bromomethyl and difluoromethyl group, contribute to its biological activity and reactivity, making it a subject of interest in various research domains.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C8H10BrF2O |
| Molecular Weight | 239.07 g/mol |
| IUPAC Name | This compound |
| CAS Number | 3026712-09-1 |
The biological activity of this compound primarily arises from its ability to interact with various biomolecules through covalent bonding. The bromomethyl group can react with nucleophilic sites on proteins and nucleic acids, potentially altering their function and leading to biological effects such as modulation of enzyme activity or receptor binding.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that compounds with similar bicyclic structures can possess antimicrobial activity, suggesting potential applications in developing new antibiotics.
- Anticancer Activity : Preliminary investigations into the structure-activity relationship (SAR) reveal that derivatives of bicyclic compounds can inhibit cancer cell proliferation, indicating that this compound could be explored for anticancer drug development.
- Enzyme Inhibition : The mechanism by which this compound interacts with enzymes may lead to the inhibition of specific pathways involved in disease processes.
Case Studies
Several studies have explored the biological implications of similar compounds:
- Thromboxane A2 Derivatives : Research on thromboxane A2 analogs, which share structural similarities with this compound, showed that modifications at specific positions can significantly enhance biological activity and selectivity for receptors .
- Synthesis and Biological Evaluation : A study focused on synthesizing novel bicyclic compounds demonstrated that introducing difluoromethyl groups can increase lipophilicity and bioavailability, leading to improved pharmacokinetic profiles in vivo .
- Comparison with Related Compounds : Comparative studies between various bicyclic structures indicated that the presence of halogen substituents like bromine enhances reactivity towards nucleophiles, which may be exploited for targeted drug delivery systems .
Q & A
Q. What are the common synthetic routes for preparing 1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptane, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves bromination of a pre-functionalized bicyclic precursor. For example, bromination of a methyl group on the bicyclo[2.2.1]heptane framework using N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., UV light or AIBN) is a common approach . Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., CCl₄ or DMF) enhance radical stability and reaction efficiency.
- Temperature : Controlled heating (40–60°C) minimizes side reactions like over-bromination.
- Purification : Flash chromatography or recrystallization is critical for isolating the product from unreacted starting materials or diastereomers .
A competing route involves nucleophilic substitution on a pre-formed oxabicyclo intermediate. For instance, replacing a hydroxyl group with bromine using PBr₃ or HBr requires anhydrous conditions to avoid hydrolysis .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : The bromomethyl group (δ ~3.3–3.8 ppm for CH₂Br) and difluoromethyl group (δ ~5.5–6.5 ppm as a triplet, J = 55–60 Hz) are diagnostic. The bicyclic framework’s protons appear as complex multiplets (δ 1.2–2.8 ppm) due to restricted rotation .
- IR Spectroscopy : Absorbances at ~600 cm⁻¹ (C-Br stretch) and ~1100–1200 cm⁻¹ (C-F stretches) confirm functional groups.
- Mass Spectrometry (MS) : The molecular ion peak (m/z ~238–240 for C₈H₁₀BrF₂O) and isotopic pattern (due to bromine) validate the molecular formula .
Advanced Research Questions
Q. What strategies are effective in controlling stereochemistry during the synthesis of bicyclic ethers like this compound?
Methodological Answer: Stereochemical outcomes depend on:
- Endo vs. Exo Selectivity : Use of chiral catalysts (e.g., Lewis acids like BF₃·Et₂O) can direct the formation of specific diastereomers during cycloaddition or substitution steps .
- Chromatographic Separation : Endo and exo isomers often exhibit distinct polarity, enabling separation via silica gel chromatography (e.g., hexane/ethyl acetate gradients) .
- Dynamic NMR : Variable-temperature NMR can resolve overlapping signals from stereoisomers, aiding in structural assignment .
Q. How does the presence of difluoromethyl and bromomethyl groups influence the compound’s reactivity in nucleophilic substitution reactions compared to non-fluorinated analogs?
Methodological Answer:
- Bromomethyl Group : Acts as a strong electrophile, undergoing SN2 reactions with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO). Steric hindrance from the bicyclic framework may slow kinetics .
- Difluoromethyl Group : The electron-withdrawing fluorine atoms reduce electron density at adjacent carbons, stabilizing transition states in elimination or oxidation reactions. For example, oxidation with KMnO₄ may yield a carboxylic acid derivative at the difluoromethyl position .
- Comparative Reactivity : Fluorination increases oxidative stability but reduces nucleophilic attack rates compared to non-fluorinated analogs (e.g., methyl groups) .
Q. In medicinal chemistry applications, what role do the substituents on the bicyclic framework play in modulating biological activity or target selectivity?
Methodological Answer:
- Bromomethyl Group : Functions as an alkylating agent, forming covalent bonds with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites. This can inhibit targets like proteases or kinases .
- Difluoromethyl Group : Enhances metabolic stability by resisting CYP450-mediated oxidation. Its hydrophobicity may improve membrane permeability in drug candidates .
- Bicyclic Scaffold : The rigid structure enforces specific conformations, enhancing binding affinity to sterically constrained pockets (e.g., GPCRs or ion channels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
